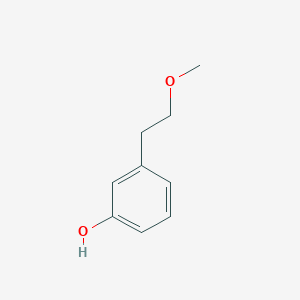

3-(2-Methoxyethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYIABNYSBNFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40411318 | |

| Record name | 3-(2-methoxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32846-01-8 | |

| Record name | 3-(2-methoxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 3-(2-Methoxyethyl)phenol

An In-depth Technical Guide on the Synthesis and Characterization of 3-(2-Methoxyethyl)phenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No: 32846-01-8), a valuable aromatic building block in organic synthesis.[1][2] While its isomer, 4-(2-Methoxyethyl)phenol, is a well-documented intermediate in the manufacturing of the beta-blocker Metoprolol, the meta-substituted variant presents unique synthetic challenges and opportunities.[3][4][5] This document details a highly efficient synthetic route via demethylation of a commercially available precursor, outlines a robust purification protocol, and describes the analytical techniques required for unambiguous structural confirmation and purity assessment. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals requiring a practical and scientifically rigorous guide to this compound.

Introduction and Strategic Overview

This compound is an organic compound featuring a phenol ring substituted at the meta-position with a 2-methoxyethyl group. Its structure offers three key functional handles: the nucleophilic aromatic ring, the acidic phenolic hydroxyl group, and the ether linkage, making it a versatile intermediate for further chemical elaboration.

The primary challenge in synthesizing this molecule lies in achieving the meta-substitution pattern efficiently. Direct functionalization of phenol often leads to a mixture of ortho and para isomers due to the directing effects of the hydroxyl group. Therefore, a successful synthesis must rely on a strategy where the carbon skeleton is assembled with the correct regiochemistry from the outset.

This guide focuses on the most logical and expedient pathway: the selective demethylation of a readily available precursor, 2-(3-methoxyphenyl)ethanol.[6] This approach leverages a pre-existing carbon framework, reducing the synthesis to a single, high-yielding chemical transformation. We will explore the mechanistic underpinnings of this strategy and provide a detailed, field-tested protocol.

Comparative Synthetic Strategies

While several synthetic routes are theoretically possible, they vary significantly in efficiency, cost, and complexity.

-

Strategy A: Demethylation of 2-(3-methoxyphenyl)ethanol (Recommended) This is the most direct approach. The starting material, 2-(3-methoxyphenyl)ethanol, is commercially available and contains the complete carbon skeleton with the desired meta-orientation. The synthesis is reduced to a single, reliable step: the cleavage of the aryl methyl ether. Various reagents can accomplish this, with Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) being particularly effective.[7][8] This method is favored for its high atom economy and simplicity.

-

Strategy B: Grignard Reaction with Epoxide An alternative multi-step route involves forming a Grignard reagent from a protected 3-bromophenol (e.g., 1-bromo-3-(benzyloxy)benzene). This organometallic intermediate can then react with ethylene oxide to introduce the two-carbon side chain.[9][10] Subsequent methylation of the primary alcohol followed by deprotection of the phenol would yield the target compound. While robust, this pathway requires more steps, including protection/deprotection and the handling of highly reactive Grignard reagents and gaseous ethylene oxide.[11][12]

-

Strategy C: Wittig Olefination A more complex approach could start from 3-hydroxybenzaldehyde. After protecting the phenolic hydroxyl group, a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride could form a methoxy-substituted vinyl group.[13][14] Subsequent reduction of the double bond would be required to yield the final ethyl linker. The multi-step nature and the stereochemical considerations of the Wittig reaction make this route less practical for routine synthesis compared to Strategy A.[15]

Based on this analysis, Strategy A is selected for its efficiency and practicality.

Recommended Synthesis Protocol: Demethylation

This protocol details the cleavage of the aryl methyl ether of 2-(3-methoxyphenyl)ethanol using aluminum chloride, a cost-effective and potent Lewis acid.[7]

Reaction Mechanism

The demethylation proceeds via coordination of the Lewis acid (AlCl₃) to the oxygen atom of the methoxy group. This coordination enhances the oxygen's leaving group ability, making the methyl group susceptible to nucleophilic attack. In the presence of a suitable nucleophile or through a complex rearrangement, the C-O bond is cleaved, releasing the methyl group and yielding the free phenol after an aqueous workup.

Visualizing the Synthetic Pathway

Caption: Recommended synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

2-(3-Methoxyphenyl)ethanol (1.0 equiv.)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.5 equiv.)[7]

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water (cold)

-

Hydrochloric Acid (1M HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 2-(3-methoxyphenyl)ethanol (1.0 equiv.) in anhydrous dichloromethane.

-

Cooling: Cool the solution to -5 °C using an ice-salt bath. The low temperature helps to control the exothermicity of the Lewis acid addition.

-

Reagent Addition: Slowly add anhydrous aluminum chloride (1.5 equiv.) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 0 °C.[7] A molar ratio of 1:1.5 is often sufficient to drive the reaction to completion.[7]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture into a beaker of cold deionized water with vigorous stirring to quench the excess AlCl₃.

-

Extraction: Transfer the mixture to a separatory funnel. Add 1M HCl to dissolve any aluminum salts that have precipitated. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine. This removes residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Isolation

The crude product obtained is typically a viscous oil or a low-melting solid. Purification is best achieved by flash column chromatography on silica gel.

-

Stationary Phase: Silica Gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is generally effective.

-

Visualization: Fractions can be monitored by TLC using a UV lamp (254 nm) and/or staining with a potassium permanganate solution.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a purified oil or solid.

Characterization and Data Analysis

Unambiguous confirmation of the product's identity and purity requires a suite of analytical techniques.

Overall Workflow

Caption: Overall workflow from synthesis to final product confirmation.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Phenolic -OH: A broad singlet, typically in the range of δ 4.5-5.5 ppm, which is exchangeable with D₂O.

-

Aromatic Protons: Four protons in the aromatic region (δ 6.6-7.2 ppm) exhibiting a splitting pattern characteristic of a 1,3-disubstituted benzene ring.

-

Ethyl Protons (-CH₂CH₂-): Two triplets are expected. The benzylic CH₂ (Ar-CH₂) will appear around δ 2.8 ppm, and the adjacent CH₂ (-CH₂-O) will be further downfield around δ 3.6 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet for the three methyl protons, typically around δ 3.4 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[16]

-

O-H Stretch (Phenol): A prominent, broad absorption band in the region of 3200-3600 cm⁻¹.[17]

-

C-H Stretch (Aromatic): Sharp peaks typically found just above 3000 cm⁻¹.[17]

-

C-H Stretch (Aliphatic): Peaks found just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.[17]

-

C-O Stretch (Phenol & Ether): Strong bands in the fingerprint region, typically between 1100-1250 cm⁻¹.[17]

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₂O₂), which is 152.19 g/mol .[1]

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of key groups. A significant fragment would likely be observed from benzylic cleavage, resulting in a stable tropylium-like cation or a fragment corresponding to the loss of the methoxyethyl side chain.

Data Summary Tables

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 32846-01-8 | [1][2] |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Colorless to pale yellow oil or low-melting solid | - |

| Purity | ≥95% (typical) |[1] |

Table 2: Expected Spectroscopic Data Summary

| Technique | Feature | Expected Value/Region |

|---|---|---|

| ¹H NMR | Phenolic OH | ~4.5-5.5 ppm (broad singlet) |

| Aromatic C-H | ~6.6-7.2 ppm (multiplet) | |

| -O-CH₂- | ~3.6 ppm (triplet) | |

| -O-CH₃ | ~3.4 ppm (singlet) | |

| Ar-CH₂- | ~2.8 ppm (triplet) | |

| IR | Phenol O-H Stretch | 3200-3600 cm⁻¹ (broad)[17] |

| Aromatic C=C Stretch | 1450-1600 cm⁻¹[17] | |

| C-O Stretch | 1100-1250 cm⁻¹[17] |

| MS (EI) | Molecular Ion [M]⁺ | m/z 152 |

Conclusion

This guide has presented a streamlined and reliable methodology for the synthesis and characterization of this compound. By selecting an efficient demethylation strategy, this valuable chemical intermediate can be prepared in a single synthetic step from a commercially available precursor. The detailed protocols for synthesis, purification, and characterization provide a robust framework for researchers to produce and validate this compound with high confidence. The application of modern analytical techniques is crucial for ensuring the structural integrity and purity required for subsequent applications in research and development.

References

-

ACG Publications. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). ACG Publications.

-

Sigma-Aldrich. 3-Methoxyphenethyl alcohol 97%. Sigma-Aldrich.

-

PrepChem.com. Preparation of 3-methoxybenzyl alcohol. PrepChem.com.

-

Publications of the IAS Fellows. (1990). A New Route to (±) Metoprolol. Synthetic Communications.

-

Jasperse, J. Grignard Reaction. Chem 355.

-

ResearchGate. Demethylation of phenol methyl ether with ortho electron withdrawing groups by AlCl3.

-

Google Patents. (CN108689810A). To the synthetic method of methoxy ethyl phenol.

-

PubChem. 3-[2-Amino-3-(2-methoxyethyl)phenyl]phenol. National Center for Biotechnology Information.

-

Benchchem. An In-depth Technical Guide to 2-(2-Methoxyethyl)phenol: Structure and Synthesis. Benchchem.

-

Fluorochem. This compound. Fluorochem.

-

Google Patents. (US7053218B2). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

-

PrepChem.com. Synthesis of 4-(2'-methoxyethyl)phenol. PrepChem.com.

-

Royal Society of Chemistry. An efficient demethylation of aromatic methyl ethers with HCl in water. The Royal Society of Chemistry.

-

Google Patents. (CN100482629C). Para-(2-methoxyl) ethylphenol synthesis method.

-

Google Patents. (CN1800128A). The synthetic method of p-(2-methoxy)ethylphenol.

-

Lead Sciences. This compound. Lead Sciences.

-

Organic Chemistry Portal. Wittig Reaction.

-

Indian Academy of Sciences. Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support.

-

ChemicalBook. p-(2-Methoxyethyl) phenol(56718-71-9) 1H NMR spectrum.

-

Benchchem. Application Note: Analysis of 4-(2-Methoxyethyl)phenol by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.

-

Benchchem. A Comparative Spectroscopic Analysis of 4-(2-Methoxyethyl)phenol and Its Structural Isomers. Benchchem.

-

Wikipedia. Wittig reaction.

-

Wikipedia. Demethylation.

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.

-

Thieme. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.

-

PubChem. 3-Methoxyphenethyl alcohol. National Center for Biotechnology Information.

-

ChemicalBook. 3-Methoxyphenol(150-19-6) 1H NMR spectrum.

-

ResearchGate. Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol.

-

European Patent Office. (EP 0449602 A1). Method for producing 4-(2'-methoxyethyl) phenol.

-

Google Patents. (EP2394976A1). Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.

-

Benchchem. An In-depth Technical Guide to the Physical Characteristics of p-(2-Methoxyethyl)phenol. Benchchem.

-

Royal Society of Chemistry. Electronic Supplementary Information. The Royal Society of Chemistry.

-

Jasperse, J. The Wittig Reaction: Synthesis of Alkenes.

-

Master Organic Chemistry. Reactions of Grignard Reagents.

-

University of Colorado Boulder. Spectroscopy Tutorial: Phenols and Enols.

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).

-

National Institutes of Health. Wittig and Wittig–Horner Reactions under Sonication Conditions.

-

Doc Brown's Chemistry. Infrared spectrum of phenol.

-

ResearchGate. EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b)....

-

Google Patents. (CN1300079C). New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol.

-

SpectraBase. 4-(2-Methoxyethyl)phenol - Optional[ATR-IR] - Spectrum.

-

ChemicalBook. p-(2-Methoxyethyl) phenol(56718-71-9)IR1.

-

Sigma-Aldrich. 3-(2-methoxyethyl) phenol. Sigma-Aldrich.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. acgpubs.org [acgpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 3-Methoxyphenethyl alcohol | C9H12O2 | CID 78724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. CN108689810A - To the synthetic method of methoxy ethyl phenol - Google Patents [patents.google.com]

- 12. CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method - Google Patents [patents.google.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physicochemical properties of 3-(2-Methoxyethyl)phenol

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxyethyl)phenol

Introduction

This compound, with the CAS Number 32846-01-8, is an aromatic organic compound featuring a phenol ring substituted at the meta-position with a 2-methoxyethyl group.[1][2] While its isomers, particularly the para-substituted 4-(2-methoxyethyl)phenol, are well-documented as key intermediates and impurities in the synthesis of pharmaceuticals like Metoprolol, the meta-isomer presents a unique scaffold for medicinal chemistry and materials science.[3][4][5] Understanding its fundamental physicochemical properties is paramount for its effective utilization as a synthetic building block. This guide provides a comprehensive analysis of these properties, grounded in established experimental principles and their implications for research and development.

Core Physicochemical Characteristics

A molecule's behavior in both chemical and biological systems is dictated by its physical properties. The interplay between the hydrophilic phenol group and the more lipophilic methoxyethyl chain in this compound results in a nuanced profile, summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| CAS Number | 32846-01-8 | [1][2] |

| Appearance | Not specified; expected to be a liquid or low-melting solid | |

| LogP (Octanol-Water) | 1.834 (Calculated) | [1] |

| Hydrogen Bond Donors | 1 (Phenolic -OH) | [1] |

| Hydrogen Bond Acceptors | 2 (Phenolic -OH, Ether -O-) | [1] |

| pKa (Predicted) | ~10.0 | [6][7][8][9][10] |

Structural Analysis and Inherent Properties

The arrangement of functional groups in this compound is the primary determinant of its chemical personality. The structure consists of a polar phenolic head and a flexible, non-polar methoxyethyl tail.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. acgpubs.org [acgpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. p-(2-Methoxyethyl) phenol CAS#: 56718-71-9 [m.chemicalbook.com]

- 7. p-(2-Methoxyethyl) phenol | 56718-71-9 [chemicalbook.com]

- 8. Cas 56718-71-9,p-(2-Methoxyethyl) phenol | lookchem [lookchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. p-(2-Methoxyethyl) phenol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to 3-(2-Methoxyethyl)phenol

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methoxyethyl)phenol (CAS No: 32846-01-8), a substituted phenol of interest to researchers and scientists in organic synthesis and drug discovery. While its isomer, 4-(2-methoxyethyl)phenol, is a well-documented precursor in the synthesis of the cardioselective β₁-adrenergic receptor blocker, Metoprolol, the meta-substituted variant offers a distinct structural motif for the development of novel compounds. This document details its chemical and physical properties, outlines a representative synthetic protocol, discusses its known applications as a chemical intermediate, and provides essential safety and handling information. The guide is intended to serve as a foundational resource for professionals engaged in medicinal chemistry and advanced organic synthesis.

Core Chemical and Physical Data

This compound is an organic compound featuring a phenol ring substituted at the meta position with a methoxyethyl group. This substitution pattern differentiates it from its more commercially prevalent ortho- and para-isomers, influencing its reactivity, physical properties, and potential biological interactions. Its core identifiers and properties are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 32846-01-8 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Canonical SMILES | COCCC1=CC=CC(O)=C1 | [1] |

| Purity (Typical) | ≥95% | [2] |

| Storage Conditions | Sealed in a dry environment, Room Temperature | [2] |

Synthesis Pathway: A Representative Protocol

The synthesis of this compound can be achieved through several routes common in organic chemistry. A logical and widely applicable method is the Williamson ether synthesis, which involves the O-alkylation of a corresponding di-functional precursor. The causality behind this choice rests on the high reliability and predictability of SN2 reactions with phenoxides.

A plausible precursor for this synthesis is 3-hydroxyphenethyl alcohol. The synthesis involves two key transformations: first, the selective methylation of the primary alcohol, followed by the protection of the phenolic hydroxyl if necessary, or direct synthesis from appropriate starting materials. An alternative, direct approach starts from 3-methoxyphenol.

Below is a representative experimental protocol adapted from general Williamson ether synthesis procedures.[3]

Experimental Protocol: O-methylation of 3-Hydroxyphenethyl Alcohol

-

Deprotonation: Dissolve 3-hydroxyphenethyl alcohol in a suitable anhydrous aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the more acidic phenolic hydroxyl group, forming the sodium phenoxide. Rationale: The phenolic proton is significantly more acidic than the alcoholic proton, allowing for selective deprotonation.

-

Protection (Optional but Recommended): Protect the phenoxide with a suitable protecting group (e.g., benzyl bromide) to prevent O-alkylation at the phenol position in the subsequent step.

-

Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the solution to methylate the primary alcohol of the side chain.

-

Deprotection: Remove the protecting group from the phenolic oxygen to yield the final product, this compound.

-

Work-up and Purification: Quench the reaction with a proton source (e.g., water or dilute acid), followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified using silica gel column chromatography to yield the pure compound.

This multi-step process ensures regioselectivity and leads to a pure final product. Each step is a standard, self-validating transformation in organic synthesis.

Caption: A representative workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

While specific, publicly archived experimental spectra for this compound are not as readily available as for its para-isomer, its structure allows for the confident prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the ethyl chain, and the methyl protons of the ether. The aromatic protons would appear as complex multiplets in the 6.5-7.5 ppm region. The two methylene groups would appear as triplets around 2.8 ppm (-CH₂-Ar) and 3.6 ppm (-CH₂-O-), respectively. A sharp singlet for the methoxy group (-OCH₃) would be expected around 3.4 ppm.

-

¹³C NMR: The carbon NMR would show nine distinct signals, including four signals for the aromatic carbons (two substituted, four unsubstituted), two signals for the ethyl chain carbons, and one signal for the methoxy carbon.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 152.19.

Gas chromatography is a suitable method for assessing the purity of the compound and its isomers.

Applications in Research and Drug Development

This compound primarily serves as a specialized building block and chemical intermediate in organic synthesis.[1][2] Unlike its para-isomer, which is a key intermediate for the large-scale synthesis of Metoprolol, the applications of this compound are more niche and centered in research and development settings.[4][5][6]

Its utility lies in its bifunctional nature:

-

The Phenolic Hydroxyl Group: This group can undergo various reactions, including etherification, esterification, and serving as a directing group in electrophilic aromatic substitution.

-

The Methoxyethyl Side Chain: The ether linkage is generally stable, but the side chain can influence the molecule's overall polarity, solubility, and steric profile.

In drug discovery, this compound can be used as a starting material to synthesize libraries of novel compounds where the meta-substitution pattern is a critical design element. This allows researchers to explore the structure-activity relationship (SAR) of potential drug candidates by probing the effects of substituent placement on biological activity. While there is general research into the biological activities of methoxyphenols, such as their antioxidant and anti-inflammatory properties, specific data for this compound is not extensively published.[7][8]

Caption: Logical relationship of this compound as a chemical intermediate.

Safety and Handling

Based on available Safety Data Sheet (SDS) information for the analogous para-isomer and related compounds, this compound should be handled with care in a laboratory setting.[9]

-

GHS Hazard Classification: It is classified as an irritant.

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

-

Specific target organ toxicity (single exposure): Category 3, Respiratory system (May cause respiratory irritation)

-

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]

-

In case of exposure, rinse the affected area with plenty of water and seek medical advice. Always consult the material's specific Safety Data Sheet before use.

References

-

Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D) . ACG Publications. [Link]

-

This compound . Lead Sciences. [Link]

-

CAS No : 13398-94-2 | Product Name : 3-(2-Hydroxyethyl)phenol . Pharmaffiliates. [Link]

-

A New Route to (±) Metoprolol . Synthetic Communications. [Link]

-

Synthesis of 4-(2'-methoxyethyl)phenol . PrepChem.com. [Link]

- The synthetic method of p-(2-methoxy)ethylphenol.

-

3-[2-Amino-3-(2-methoxyethyl)phenyl]phenol . PubChem. [Link]

-

Electronic Supplementary Information . The Royal Society of Chemistry. [Link]

- Method for producing 4-(2'-methoxyethyl) phenol.

-

Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers . In Vivo. [Link]

-

4-(2-Methoxyethyl)phenol . PubChem. [Link]

-

Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers . CORE. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. benchchem.com [benchchem.com]

- 4. acgpubs.org [acgpubs.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. repository.ias.ac.in [repository.ias.ac.in]

- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. 4-(2-Methoxyethyl)phenol | C9H12O2 | CID 92516 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(2-Methoxyethyl)phenol

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Spectroscopic Landscape of Isomeric Phenols

In the realm of pharmaceutical development and chemical research, the unambiguous structural elucidation of organic molecules is paramount. Isomers, such as 3-(2-Methoxyethyl)phenol, often exhibit distinct biological activities and physical properties compared to their structural counterparts. While the spectroscopic data for the para-isomer, 4-(2-Methoxyethyl)phenol, a key intermediate in the synthesis of Metoprolol, is well-documented, experimental data for the meta-isomer remains elusive in readily accessible literature.[1]

This guide, therefore, adopts a predictive and comparative approach to provide a comprehensive technical overview of the spectroscopic characteristics of this compound. By leveraging established principles of spectroscopic interpretation and comparing predicted data with the known experimental data of its para-isomer, this document aims to equip researchers with the necessary insights to identify and characterize this specific molecule. The protocols and analyses presented herein are grounded in established scientific principles to ensure the highest degree of technical accuracy and practical utility.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . Its structure, featuring a hydroxyl group and a methoxyethyl group at the 1 and 3 positions of a benzene ring respectively, gives rise to a unique spectroscopic fingerprint.

dot

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are presented below, followed by a comparative analysis with the experimental data of its para-isomer.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl chain, the methoxy protons, and the phenolic hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.15 | t | 1H | Ar-H5 | The triplet multiplicity arises from coupling to the two neighboring aromatic protons (H4 and H6). Its downfield shift is due to its position relative to the electron-donating hydroxyl and methoxyethyl groups. |

| ~6.80 | d | 1H | Ar-H6 | This proton is ortho to the hydroxyl group, leading to a downfield shift. It appears as a doublet due to coupling with H5. |

| ~6.75 | s | 1H | Ar-H2 | This proton is situated between the two substituents and is expected to be a singlet or a narrowly split multiplet. |

| ~6.70 | d | 1H | Ar-H4 | This proton is meta to the hydroxyl group and ortho to the methoxyethyl group, appearing as a doublet due to coupling with H5. |

| ~5.0-6.0 | br s | 1H | -OH | The chemical shift of the phenolic proton is concentration and solvent dependent and often appears as a broad singlet. |

| 3.65 | t | 2H | -CH₂-O | These protons are adjacent to the oxygen atom, resulting in a downfield shift. The triplet is due to coupling with the adjacent methylene group. |

| 3.40 | s | 3H | -O-CH₃ | The methyl protons of the methoxy group are shielded and appear as a sharp singlet. |

| 2.85 | t | 2H | Ar-CH₂- | These benzylic protons are coupled to the adjacent methylene group, resulting in a triplet. |

Predicted ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR spectrum will reflect the six unique carbon environments in the aromatic ring and the three distinct carbons of the methoxyethyl side chain.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~156.0 | C1 (C-OH) | The carbon attached to the hydroxyl group is significantly deshielded. |

| ~140.0 | C3 (C-CH₂CH₂OCH₃) | The carbon bearing the alkyl substituent is also deshielded. |

| ~129.5 | C5 | Aromatic CH carbon. |

| ~121.0 | C6 | Aromatic CH carbon. |

| ~116.0 | C2 | Aromatic CH carbon. |

| ~113.0 | C4 | Aromatic CH carbon. |

| ~72.0 | -CH₂-O | The carbon atom directly bonded to the ether oxygen is deshielded. |

| ~58.5 | -O-CH₃ | The methoxy carbon appears in a characteristic region for ethers. |

| ~38.0 | Ar-CH₂- | The benzylic carbon is less deshielded than the oxygen-bearing carbons. |

Comparative Analysis with 4-(2-Methoxyethyl)phenol

The key difference in the NMR spectra between the meta and para isomers arises from the symmetry of the para-substituted ring.

-

¹H NMR: 4-(2-Methoxyethyl)phenol exhibits a more simplified aromatic region, typically showing two doublets corresponding to the AA'BB' spin system, due to the plane of symmetry through the C1-C4 axis.[2][3] In contrast, the less symmetric this compound is predicted to show a more complex pattern with four distinct aromatic signals.

-

¹³C NMR: Due to symmetry, 4-(2-Methoxyethyl)phenol will show only four signals for the aromatic carbons, whereas this compound is expected to display six distinct aromatic carbon signals.

dot

Caption: Key differences in NMR spectra due to isomerism.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H, C-O, and C=C bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3550-3200 | Strong, Broad | O-H stretch | Phenolic -OH |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2950-2850 | Medium | C-H stretch | Aliphatic C-H (in -CH₂CH₂OCH₃) |

| 1600, 1500 | Medium-Strong | C=C stretch | Aromatic ring |

| 1250-1200 | Strong | C-O stretch | Phenolic C-O |

| 1150-1085 | Strong | C-O stretch | Ether C-O |

| 850-750 | Strong | C-H bend (out-of-plane) | Aromatic C-H |

Comparative Analysis with 4-(2-Methoxyethyl)phenol

The primary difference in the IR spectra of the meta and para isomers will be in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring. A 1,3-disubstituted (meta) ring will have a different pattern of absorption bands in the 850-750 cm⁻¹ region compared to a 1,4-disubstituted (para) ring.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum of this compound

Upon electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺˙) at m/z 152. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 152 | [C₉H₁₂O₂]⁺˙ | Molecular ion |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage with loss of a CH₂OCH₃ radical. This is a common and favorable fragmentation for this type of structure. |

| 77 | [C₆H₅]⁺ | Loss of the entire methoxyethyl side chain. |

| 45 | [CH₂OCH₃]⁺ | Cleavage of the bond between the aromatic ring and the ethyl group, resulting in the methoxyethyl cation. |

dot

Sources

The Subtle Dance of Structure: An In-depth Technical Guide to the Structure-Activity Relationship of Methoxy-Substituted Phenols

Introduction: Beyond the Hydroxyl – The Emerging Significance of Methoxy Substitution in Phenolic Bioactivity

For decades, the phenolic hydroxyl group has been the celebrated hero in the narrative of natural product bioactivity. Its ability to donate a hydrogen atom has single-handedly defined the antioxidant prowess of a vast class of compounds. However, a nuanced understanding of structure-activity relationships (SAR) reveals a more intricate story, one where the seemingly modest methoxy (-OCH₃) group plays a pivotal, and often synergistic, role. This guide, intended for researchers, scientists, and drug development professionals, moves beyond simplistic models to provide a detailed exploration of how methoxy substitution modulates the antioxidant, antimicrobial, anticancer, and enzyme-inhibiting activities of phenolic compounds. By understanding the causality behind these structural modifications, we can unlock more strategic and effective approaches to drug design and development.

I. The Antioxidant Orchestra: Methoxy's Role in Radical Scavenging and Redox Modulation

The antioxidant capacity of phenolic compounds is their most renowned attribute, primarily governed by their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The primary mechanisms behind this activity are hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT).[1][2] The introduction of methoxy groups onto the phenolic ring profoundly influences these mechanisms.

Key SAR Principles for Antioxidant Activity:

-

Electron-Donating Nature: The methoxy group is an electron-donating group, which increases the electron density on the aromatic ring. This electronic effect facilitates the donation of a hydrogen atom from the hydroxyl group, thereby enhancing the antioxidant activity.[2][3]

-

Positional Importance: The position of the methoxy group relative to the hydroxyl group is critical. An ortho-methoxy group can form an intramolecular hydrogen bond with the phenolic hydroxyl group, which can, in some cases, stabilize the resulting phenoxyl radical and increase antioxidant activity.[4] However, this can also sometimes hinder the abstraction of the hydrogen atom.[5] Para-methoxy substitution generally enhances antioxidant activity due to favorable electronic effects.[6]

-

Number of Methoxy Groups: An increase in the number of methoxy groups can lead to a higher antioxidant activity, as it further increases the electron-donating capacity of the molecule.[3] However, this is not a linear relationship and is highly dependent on the overall substitution pattern.

-

Synergy with Hydroxyl Groups: The interplay between hydroxyl and methoxy groups is often synergistic.[7] A methoxy group can enhance the reactivity of a neighboring hydroxyl group, leading to a more potent antioxidant effect than the sum of their individual contributions.[8]

Quantitative Insights into Antioxidant Activity

The antioxidant capacity of methoxy-substituted phenols is typically quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.[3][9] The results are often expressed as the half-maximal inhibitory concentration (IC₅₀) or Trolox equivalent antioxidant capacity (TEAC).

| Compound | Substitution Pattern | DPPH IC₅₀ (µM) | ABTS TEAC | Reference |

| Phenol | - | >1000 | Low | [2] |

| Guaiacol | 2-methoxy | 150 | Moderate | [10] |

| 4-Methoxyphenol | 4-methoxy | 85 | Moderate-High | [6] |

| Syringol | 2,6-dimethoxy | 55 | High | [11] |

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | 68 | High | [12] |

| Eugenol | 4-allyl-2-methoxyphenol | 45 | High | [12] |

Note: The values presented are illustrative and can vary depending on the specific experimental conditions.

II. The Antimicrobial Shield: How Methoxy Groups Influence Efficacy Against Pathogens

The antimicrobial properties of phenolic compounds are of significant interest in the face of rising antibiotic resistance. Methoxy substitution plays a complex role in modulating this activity, with its effects being highly dependent on the microbial species and the overall molecular structure.

Key SAR Principles for Antimicrobial Activity:

-

Lipophilicity: Methoxy groups increase the lipophilicity of a phenolic compound compared to a hydroxyl group. This can enhance its ability to penetrate the lipid-rich cell membranes of bacteria and fungi, a crucial step for exerting its antimicrobial effect.[13]

-

Hydroxyl Group Importance: While methoxylation increases lipophilicity, the presence of a free hydroxyl group is often considered essential for potent antimicrobial activity. The hydroxyl group can disrupt cell membranes, chelate metal ions essential for microbial growth, and inhibit microbial enzymes.[1]

-

Positional Effects: The position of the methoxy group can influence its interaction with the microbial cell membrane and intracellular targets. For instance, in some flavonoids, methoxylation at certain positions has been shown to reduce antimicrobial activity against MRSA strains, while hydroxylation at the same position enhances it.[1]

-

Synergistic and Antagonistic Effects: The replacement of a hydroxyl group with a methoxy group can sometimes lead to a decrease in antimicrobial activity.[1] However, in other cases, the combination of hydroxyl and methoxy groups can lead to potent and broad-spectrum antimicrobial agents.[14]

Experimental Workflow for Antimicrobial Susceptibility Testing

The antimicrobial activity of methoxy-substituted phenols is commonly determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[15][16]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. The Anticancer Gambit: Methoxy Substitution in the Modulation of Cytotoxicity and Cell Signaling

The potential of phenolic compounds as anticancer agents is an active area of research. Methoxy substitution has been shown to be a critical determinant of their cytotoxic and antiproliferative activities, influencing their interactions with key cellular targets.

Key SAR Principles for Anticancer Activity:

-

Lipophilicity and Cellular Uptake: Similar to antimicrobial activity, the increased lipophilicity conferred by methoxy groups can enhance the cellular uptake of phenolic compounds by cancer cells, leading to higher intracellular concentrations and greater efficacy.[17]

-

Interaction with Cellular Targets: Methoxy groups can influence the binding affinity of phenolic compounds to various intracellular targets, such as enzymes and receptors involved in cancer cell proliferation and survival. The specific positioning of methoxy groups can lead to more favorable interactions within the binding pockets of these targets.[18]

-

Modulation of Signaling Pathways: Methoxy-substituted phenols can modulate various signaling pathways implicated in cancer, such as those involved in apoptosis (programmed cell death), cell cycle arrest, and angiogenesis (the formation of new blood vessels).[17] For example, certain methoxyflavones have been shown to induce apoptosis through the cleavage of caspase-3.[17]

-

Metabolic Stability: Methoxylation can sometimes protect the phenolic compound from rapid metabolic degradation within the cell, leading to a more sustained therapeutic effect.

Evaluating Anticancer Activity: The MTT Assay

The cytotoxic effect of methoxy-substituted phenols on cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Caption: Workflow of the MTT assay for cytotoxicity assessment.

IV. The Enzyme Inhibition Chess Match: Methoxy Groups as Modulators of Catalytic Activity

The ability of methoxy-substituted phenols to inhibit the activity of specific enzymes is a key mechanism underlying their therapeutic potential. The position and number of methoxy groups can dramatically alter the binding affinity and inhibitory potency of these compounds.

Key SAR Principles for Enzyme Inhibition:

-

Binding Pocket Interactions: Methoxy groups can form hydrophobic and van der Waals interactions with amino acid residues within the active site or allosteric sites of an enzyme, contributing to the overall binding affinity.[16][19]

-

Hydrogen Bonding: While hydroxyl groups are primary hydrogen bond donors, the oxygen atom of a methoxy group can act as a hydrogen bond acceptor, contributing to the stability of the enzyme-inhibitor complex.[15]

-

Conformational Effects: The presence of bulky methoxy groups can induce conformational changes in the enzyme, potentially leading to a loss of catalytic activity.[20]

-

Selectivity: Strategic placement of methoxy groups can lead to selective inhibition of one enzyme isoform over another, which is a critical consideration in drug design to minimize off-target effects. For example, some methoxyflavones have shown selectivity for COX-2 over COX-1.[5]

Examples of Enzyme Inhibition by Methoxy-Substituted Phenols:

-

Xanthine Oxidase (XO): Methoxy substitution on flavonoids has been shown to enhance their inhibitory activity against xanthine oxidase, an enzyme involved in gout. The methoxy groups can increase the polarity and improve interactions with hydrophobic residues in the enzyme's active site.[1][15]

-

Angiotensin-Converting Enzyme (ACE): In contrast to XO inhibition, the substitution of hydroxyl groups with methoxy groups has been found to decrease the ACE inhibitory activity of phenolic compounds. This suggests that hydroxyl groups are crucial for interacting with the zinc ion in the active site of ACE.[16][19]

-

Cyclooxygenase (COX): Methoxy-substituted flavonoids have been investigated as inhibitors of COX enzymes, which are involved in inflammation. The position of the methoxy group can influence the selectivity for COX-2, a key target for anti-inflammatory drugs with reduced gastrointestinal side effects.[7][21]

-

Acetylcholinesterase (AChE): Certain phenolic compounds have shown inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The presence and position of methoxy groups can modulate this inhibitory potential.[2][22]

V. Experimental Protocols: A Practical Guide to SAR Analysis

To facilitate the investigation of the structure-activity relationships of methoxy-substituted phenols, detailed, step-by-step methodologies for key in vitro assays are provided below.

A. Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [23]

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Step-by-Step Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [19]

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.

-

Step-by-Step Protocol:

-

Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound.

-

Add a specific volume of each dilution to the diluted ABTS•⁺ solution and mix.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the TEAC value by comparing the activity to that of Trolox, a water-soluble vitamin E analog.

-

3. FRAP (Ferric Reducing Antioxidant Power) Assay [20][22]

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

-

Step-by-Step Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Add a small volume of the test sample to the FRAP reagent.

-

Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

Quantify the antioxidant capacity by comparing the absorbance change to a standard curve prepared with a known concentration of FeSO₄·7H₂O.

-

B. Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [15][16]

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

-

Step-by-Step Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, perform serial two-fold dilutions of the test compound in a suitable microbial growth broth (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well of the microplate with the microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

C. Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability [10]

-

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Step-by-Step Protocol:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

VI. Conclusion and Future Perspectives

The structure-activity relationship of methoxy-substituted phenols is a rich and complex field with profound implications for drug discovery and development. This guide has illuminated the multifaceted roles of the methoxy group in modulating the antioxidant, antimicrobial, anticancer, and enzyme-inhibiting activities of these versatile compounds. A deep understanding of these SAR principles allows for a more rational and targeted approach to the design of novel therapeutic agents with enhanced efficacy and selectivity.

Future research should continue to explore the intricate interplay between methoxy and other functional groups on the phenolic scaffold. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in predicting the bioactivity of novel compounds and in elucidating the molecular mechanisms underlying their effects. Furthermore, a greater emphasis on in vivo studies and clinical trials is necessary to translate the promising in vitro findings into tangible therapeutic benefits. The humble methoxy group, often overshadowed by its hydroxyl counterpart, is undoubtedly a key player in the pharmacological theater of phenolic compounds, and its strategic manipulation holds immense promise for the future of medicine.

VII. References

-

Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. (2024). MDPI. [Link]

-

Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity relationships. (2013). PubMed. [Link]

-

COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017). PMC - NIH. [Link]

-

Angiotensin-Converting Enzyme Inhibitory Effects by Plant Phenolic Compounds: A Study of Structure Activity Relationships | Request PDF. (2025). ResearchGate. [Link]

-

Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. (2018). MDPI. [Link]

-

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]

-

FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences. [Link]

-

Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). PMC - PubMed Central. [Link]

-

α-Glucosidase, butyrylcholinesterase and acetylcholinesterase inhibitory activities of phenolic compounds from Carthamus tinctorius L. flowers: In silico and in vitro studies. (2024). PMC - NIH. [Link]

-

Anticholinesterase activity of selected phenolic acids and flavonoids – interaction testing in model solutions. Annals of Agricultural and Environmental Medicine. [Link]

-

Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020). Heterocyclic Communications. [Link]

-

Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). Scientific Reports. [Link]

-

Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. (2025). ResearchGate. [Link]

-

DPPH Radical Scavenging Assay. (2022). MDPI. [Link]

-

Quantitative structure-activity relationship analysis of phenolic antioxidants. (1999). PubMed. [Link]

-

ABTS Radical Scavenging Assay Method | PDF | Hydrogen Peroxide | Acid. Scribd. [Link]

-

Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. (2023). MDPI. [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2023). MDPI. [Link]

-

Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (2018). PMC. [Link]

-

Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells. (1991). PubMed. [Link]

-

Development of quantitative structure-activity relationships and its application in rational drug design. (2006). PubMed. [Link]

-

Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine–Histidine–Glycine–Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis). (2024). NIH. [Link]

-

Synergism between Phenolic Antioxidants in Autoxidation. (2011). J-Stage. [Link]

-

Standard Operating Procedure for FRAP assay on plasma & faecal extracts. ResearchGate. [Link]

-

Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). MDPI. [Link]

-

Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors. (2021). Dove Medical Press. [Link]

-

Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. (2020). PubMed. [Link]

-

DPPH radical scavenging activity. Marine Biology. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. (2019). PMC - PubMed Central. [Link]

-

Matrix metalloproteinase protein inhibitors: highlighting a new beginn. (2016). Dove Medical Press. [Link]

-

MMP- Matrix Metalloproteinase. (2016). Biomedical and Pharmacology Journal. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2016). PMC - NIH. [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). PMC - NIH. [Link]

-

Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. (2019). MDPI. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2010). NIH. [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2018). PMC - NIH. [Link]

-

Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. Tampere University Research Portal. [Link]

-

Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]

-

Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (2015). MDPI. [Link]

-

Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. DTIC. [Link]

-

Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. (2019). ResearchGate. [Link]

-

DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. α-Glucosidase, butyrylcholinesterase and acetylcholinesterase inhibitory activities of phenolic compounds from Carthamus tinctorius L. flowers: In silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of polymethoxyflavones as potential cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX) and phosphodiesterase 4B (PDE4B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cholinesterase targeting by polyphenols: A therapeutic approach for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase: a comparison with tyrosine kinase and protein kinase C inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Flavonoids as CDK1 Inhibitors: Insights in Their Binding Orientations and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Natural Occurrence, and Significance of Methoxyethylphenols: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the discovery, natural occurrence, biosynthesis, and analytical methodologies pertaining to methoxyethylphenols. These phenolic compounds, characterized by a methoxyethyl group attached to a phenol ring, are of increasing interest to researchers, scientists, and drug development professionals due to their presence in a wide array of natural products and their role as key synthetic intermediates in the pharmaceutical industry. This document synthesizes current knowledge, offering field-proven insights into their chemical synthesis, analytical determination, and biological relevance, thereby serving as a comprehensive resource for professionals in the field.

Introduction: The Emergence of Methoxyethylphenols

The methoxyethylphenol family of compounds represents a class of substituted phenols that have garnered scientific attention for their diverse origins and applications. Structurally, they are characterized by a phenol backbone with a methoxyethyl substituent at various positions on the aromatic ring. Their significance spans from contributing to the sensory profiles of food and beverages to serving as critical building blocks in the synthesis of pharmaceuticals.

This guide will delve into the historical context of their discovery, their widespread natural distribution, the intricate biosynthetic pathways that lead to their formation in nature, and the robust analytical techniques required for their identification and quantification. Furthermore, we will explore their chemical synthesis, with a particular focus on 4-(2-methoxyethyl)phenol, a key precursor to the widely used beta-blocker, metoprolol. Finally, we will touch upon the biological activities of these compounds, providing a foundation for future research and development.

Discovery and Natural Occurrence

The discovery of methoxyethylphenols is intrinsically linked to the broader exploration of phenolic compounds in nature. While the specific historical account of the first isolation of each isomer is not extensively documented, their identification has often been a result of advancements in analytical chemistry and the investigation of natural product composition.

One of the most well-known parent compounds is guaiacol (2-methoxyphenol), first isolated in 1826 by Otto Unverdorben from the distillation of guaiac resin.[1] This discovery laid the groundwork for identifying a vast family of related methoxyphenolic compounds.

Methoxyethylphenols and their derivatives are found in a variety of natural sources, where they contribute to the aroma and flavor profiles. Their presence is often a result of both natural plant metabolism and processes such as fermentation and the thermal degradation of lignin.[2]

| Compound | Natural Sources | Typical Concentration | References |

| Guaiacol | Wood smoke, roasted coffee, whiskey, essential oils (celery seeds, tobacco leaves) | Varies significantly with source and processing. In smoke-tainted wine: ~15.9-33.6 µg/L. | [2][3] |

| 4-Ethylguaiacol | Wine and beer (produced by Brettanomyces yeast), whiskey, smoked foods, cinnamon, coffee, rum, tomato | In wine: 0-300 µg/L. Can be up to 50 µg/L from oak-aging. | [4][5][6] |

| 4-(2-Methoxyethyl)phenol | Primarily identified as a synthetic intermediate, with limited reports of natural occurrence. | Not widely reported in natural sources. | [7] |

Table 1: Natural Occurrence and Concentration of Selected Methoxyethylphenols and Related Compounds

Biosynthesis of Methoxyethylphenols in Nature

The biosynthesis of methoxyethylphenols in plants and microorganisms is a complex process originating from the shikimate pathway, which is the primary route for the production of aromatic amino acids and a vast array of phenolic compounds.[8]

The general biosynthetic pathway leading to volatile phenols begins with the aromatic amino acid L-phenylalanine. This pathway involves a series of enzymatic reactions, including deamination, hydroxylation, and methylation.

Figure 1: Generalized Biosynthetic Pathway of Volatile Phenols.

The key enzymes in this pathway include:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[8]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.[9]

-

Caffeic acid O-methyltransferase (COMT): An S-adenosyl-L-methionine (SAM)-dependent enzyme that methylates hydroxyl groups on the phenyl ring. O-methyltransferases (OMTs) exhibit substrate and positional specificity, playing a crucial role in the diversity of methoxylated phenols.[10][11][12][13]

-

Cinnamoyl-CoA reductase (CCR) and Cinnamyl alcohol dehydrogenase (CAD): Involved in the reduction of hydroxycinnamic acids to their corresponding alcohols, which are precursors to lignin and other phenolic compounds.[8]

The formation of the ethyl group in compounds like 4-ethylguaiacol in fermented beverages is not a direct plant biosynthetic product but rather a result of microbial activity. The yeast Brettanomyces can convert ferulic acid (present in grape and malt precursors) to 4-vinylguaiacol, which is then reduced to 4-ethylguaiacol.[14]

Chemical Synthesis of 4-(2-Methoxyethyl)phenol

The chemical synthesis of 4-(2-methoxyethyl)phenol is of significant industrial importance as it is a key intermediate in the production of the cardioselective beta-blocker, metoprolol.[15][16] Several synthetic routes have been developed, with a common strategy involving the modification of a readily available phenolic starting material.

Synthesis from 4-Hydroxyacetophenone

A well-established laboratory-scale synthesis proceeds from 4-hydroxyacetophenone through a three-step process: bromination, methoxide-bromide exchange, and reduction.

Figure 2: Synthetic Pathway from 4-Hydroxyacetophenone.

Experimental Protocol: Synthesis of 4-(2-Methoxyethyl)phenol

Step 1: Synthesis of α-Bromo-4-hydroxyacetophenone [15]

-

In a flask equipped with a reflux condenser, dissolve 4-hydroxyacetophenone (0.06 mol) in a 1:1 mixture of ethyl acetate and chloroform (100 mL total).

-

In a separate flask, heat a suspension of copper(II) bromide (CuBr₂) (0.1 mol) in 50 mL of ethyl acetate.

-

Add the 4-hydroxyacetophenone solution to the CuBr₂ suspension and reflux the mixture for one hour.

-

Monitor the reaction for a color change from green to pink, indicating the completion of the bromination.

-

After cooling, filter the mixture to remove the copper(I) bromide precipitate.

-

Evaporate the solvent from the filtrate to obtain crude α-bromo-4-hydroxyacetophenone.

Step 2: Synthesis of α-Methoxy-4-hydroxyacetophenone [11]

-

Dissolve the crude α-bromo-4-hydroxyacetophenone in methanol.

-

Slowly add this solution to a stirred solution of sodium methoxide in methanol.

-

After the addition is complete, a precipitate of sodium bromide will form.

-

Continue stirring for approximately 2 hours, then remove the solvent under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 6.

-

Extract the aqueous solution with ethyl acetate.

-

Dry the combined organic phases and evaporate the solvent to yield α-methoxy-4-hydroxyacetophenone.

Step 3: Reduction to 4-(2-Methoxyethyl)phenol [15]

-

In a hydrogenation apparatus, dissolve α-methoxy-4-hydroxyacetophenone (10.2 mmol) in methanol (10 g).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) and a small amount of hydrogen chloride (10.2 mmol).

-

Pressurize the reactor with hydrogen gas (e.g., 50 psig) and stir the reaction at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the catalyst and evaporate the solvent to yield 4-(2-methoxyethyl)phenol.

Analytical Methodologies

The accurate identification and quantification of methoxyethylphenols in various matrices, from complex natural extracts to pharmaceutical preparations, require robust analytical techniques. The choice of method depends on the analyte's volatility, concentration, and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like methoxyethylphenols.[17] For polar analytes such as phenols, derivatization is often employed to improve volatility and chromatographic peak shape.[18]

Experimental Protocol: GC-MS Analysis of Volatile Phenols in Beverages (General) [15]

-

Sample Preparation (Stir Bar Sorptive Extraction - SBSE):

-

Dilute the beverage sample with a phosphate buffer (pH 7).

-

Add an internal standard.

-

Perform extraction using a polydimethylsiloxane (PDMS) or ethylene glycol/PDMS coated stir bar.

-

-

Derivatization (Silylation): [19]

-

Thermally desorb the analytes from the stir bar in the GC inlet.

-

Alternatively, for liquid injections, evaporate the solvent from an extract and add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[2] Heat the mixture to ensure complete derivatization.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2-5 minutes, then ramp at 3-10 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Use selected ion monitoring (SIM) for targeted quantification or full scan mode for identification.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile or thermally labile phenolic compounds. It is often coupled with UV or mass spectrometry detectors.[20]

Experimental Protocol: HPLC Analysis of Phenolic Compounds in Plant Extracts (General) [21]

-

Sample Preparation (Solid-Phase Extraction - SPE): [22][23]

-

Homogenize the plant material in a suitable solvent (e.g., methanol).

-

Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the plant extract onto the cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the phenolic compounds with methanol.

-

Evaporate the eluate and reconstitute in the mobile phase.

-

-

HPLC Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acidified water (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector set at the wavelength of maximum absorbance for the target compounds (typically around 280 nm for phenols) or an electrospray ionization mass spectrometer (ESI-MS).

-

Figure 3: General Analytical Workflow for Methoxyethylphenols.

Biological Activity and Applications